2,6-Dibromo-3-pyridinecarboxylic acid

Übersicht

Beschreibung

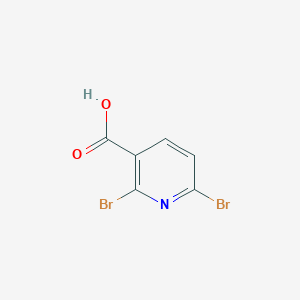

2,6-Dibromo-3-pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Br2NO2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a carboxylic acid group is attached at the 3rd position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3-pyridinecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of 3-pyridinecarboxylic acid using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dibromo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Overview

2,6-Dibromo-3-pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Br2NO2. This compound is characterized by the presence of two bromine atoms at the 2nd and 6th positions of the pyridine ring and a carboxylic acid group at the 3rd position. Its unique structure grants it a variety of applications across different scientific fields, particularly in chemistry, biology, and medicine.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized as an intermediate for creating complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as substitution, oxidation, reduction, and coupling reactions.

Common Reactions:

- Substitution Reactions: The bromine atoms can be replaced with other functional groups.

- Oxidation/Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

The biological properties of this compound have been extensively studied, particularly its antimicrobial and cytotoxic effects.

Antimicrobial Activity:

Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, minimal inhibitory concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.015 |

These results highlight its potential as an alternative treatment for antibiotic-resistant bacterial strains.

Cytotoxicity Studies:

In cancer research, studies have shown that this compound has cytotoxic effects on various cancer cell lines, including HeLa and KCL-22 cells. The findings suggest that it could serve as a potential anticancer agent:

- HeLa Cells: Exhibited increased proliferation at lower concentrations but significant cytotoxicity at higher doses.

- KCL-22 Cells: Showed greater sensitivity to the compound's cytotoxic effects with notable decreases in viability at concentrations above 10 µM.

Antimicrobial Efficacy

A study demonstrated the effectiveness of this compound against antibiotic-resistant strains of bacteria. This highlights its potential role in addressing rising antibiotic resistance issues.

Cytotoxicity in Cancer Research

In a comparative study involving other pyridine derivatives, it was found that when used alongside certain metal complexes, this compound significantly enhanced cytotoxicity against HeLa cells. This suggests its potential applications in combinatorial cancer therapies.

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-3-pyridinecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a carboxylic acid group. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,6-Tribromopyridine

- 2,6-Dibromo-4-(trifluoromethyl)pyridine

- 2,6-Dibromopyridin-4-ol

- 2,6-Dibromo-N,N-dimethylpyridin-4-amine

- 2,6-Dibromo-3-nitropyridine

Uniqueness

2,6-Dibromo-3-pyridinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds .

Biologische Aktivität

2,6-Dibromo-3-pyridinecarboxylic acid (DBPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of DBPCA, focusing on its antimicrobial and cytotoxic effects, as well as its potential applications in medicinal chemistry.

DBPCA is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, and a carboxylic acid group at the 3 position. Its chemical formula is with a molecular weight of 236.90 g/mol. The compound can be synthesized through various methods, including bromination of pyridine derivatives followed by carboxylation processes.

Antimicrobial Activity

DBPCA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that the halogen substituents on the pyridine ring enhance its bioactivity. A study reported minimal inhibitory concentration (MIC) values for DBPCA against common pathogens:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.015 |

These results suggest that DBPCA exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity Studies

The cytotoxic effects of DBPCA have been evaluated in various cancer cell lines, including HeLa (cervical carcinoma) and KCL-22 (chronic myeloid leukemia). A study assessed cell viability following treatment with DBPCA at concentrations ranging from 0.1 µM to 1000 µM over a 48-hour period. The results indicated:

- HeLa Cells : At lower concentrations (0.1-1 µM), a hormesis effect was observed, where cell proliferation increased; however, higher concentrations led to significant cytotoxicity.

- KCL-22 Cells : These cells exhibited greater sensitivity to DBPCA's cytotoxic effects, with a notable decrease in viability at concentrations above 10 µM.

The IC50 values calculated for both cell lines were indicative of DBPCA's potential as an anticancer agent, particularly in targeting leukemia cells .

The biological activity of DBPCA is believed to stem from its ability to interact with cellular targets through several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.

- Membrane Disruption : DBPCA can disrupt bacterial cell membranes, increasing permeability and causing leakage of cellular contents.

- Reactive Oxygen Species (ROS) Generation : The presence of bromine atoms may facilitate the generation of ROS, which can induce oxidative stress in microbial and cancer cells.

Case Studies

- Antimicrobial Efficacy : A recent study highlighted the effectiveness of DBPCA against antibiotic-resistant strains of bacteria, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance.

- Cytotoxicity in Cancer Research : In another research effort, DBPCA was tested alongside other pyridine derivatives for their combined effects on HeLa cells. The findings revealed that DBPCA significantly enhanced the cytotoxicity when used in conjunction with certain metal complexes, suggesting potential applications in combinatorial cancer therapies .

Eigenschaften

IUPAC Name |

2,6-dibromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOASPXJXGMCEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482813 | |

| Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-85-3 | |

| Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.